

A Comparative Spectroscopic Guide to the Identification of 6-Chloro-2-iodopurine

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Compound of Interest

Compound Name: 6-Chloro-2-iodopurine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data to confirm the identity of **6-Chloro-2-iodopurine** against common alternatives and related purine derivatives. The included experimental data and protocols are intended to assist researchers in the unambiguous structural elucidation of this important synthetic intermediate.

Spectroscopic Data Comparison

The confirmation of the chemical identity of **6-Chloro-2-iodopurine** relies on a combination of spectroscopic techniques. This section compares the key spectroscopic features of **6-Chloro-2-iodopurine** with two common purine analogues: 6-Chloropurine and 2,6-Dichloropurine.

Spectroscopic Technique	6-Chloro-2-iodopurine	6-Chloropurine	2,6-Dichloropurine
^1H NMR (ppm)	δ 8.67 (s, 1H, H8)	δ 8.71 (s, 1H), 8.67 (s, 1H)	δ 8.70 (s, 1H), 3.29 (1H)
^{13}C NMR (ppm)	δ 154.2 (C4), 151.4 (C2), 147.7 (C6), 146.1 (C8), 129.4 (C5) [1]	Not readily available	δ 156.63, 151.32, 148.53, 148.03, 129.05
Mass Spectrometry (MS)	m/z 155 $[\text{M}+\text{H}]^+$ (For the 6-chloropurine precursor, not the final product)[1]	M^+ at m/z 154 and 156 in a ~3:1 ratio	M^+ at m/z 188, 190, 192 in a ~9:6:1 ratio
Infrared (IR) (cm^{-1})	3478, 3428, 3121, 3059, 2974, 2808, 2710, 2544, 1655, 1607, 1574, 1478, 1449, 1427, 1397, 1332, 1285, 1239, 1157, 1114, 1002, 940, 922, 861, 730, 678, 639, 603, 556, 508[1]	Not readily available	Not readily available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are tailored for the analysis of purine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation:

- NMR Spectrometer (e.g., Bruker Avance 300 MHz or higher)

- 5 mm NMR tubes

Sample Preparation:

- Accurately weigh 5-10 mg of the purine derivative for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in a clean, dry vial.
- Transfer the solution to an NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument's detector.
- Cap the NMR tube securely.

^1H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

^{13}C NMR Acquisition:

- Following ^1H NMR, switch the spectrometer to the ^{13}C nucleus frequency.
- Acquire the ^{13}C NMR spectrum using a standard proton-decoupled pulse sequence.

- A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Process and reference the spectrum in a similar manner to the ^1H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

- Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
- Liquid Chromatography (LC) system for sample introduction (optional but recommended)

Sample Preparation:

- Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Prepare a dilute working solution (e.g., 1-10 $\mu\text{g/mL}$) by diluting the stock solution with the mobile phase.

LC-MS Analysis:

- Set up the LC system with an appropriate column (e.g., C18) and mobile phase.
- Equilibrate the column with the initial mobile phase conditions.
- Inject a small volume (e.g., 1-5 μL) of the sample solution.
- Set the mass spectrometer to acquire data in the appropriate mass range. For halogenated purines, the presence of characteristic isotopic patterns for chlorine should be considered.^[2]
- For ESI, positive ion mode is generally suitable for purines.^[3]
- Analyze the resulting mass spectrum for the molecular ion peak ($[\text{M}+\text{H}]^+$) and any characteristic fragment ions. The isotopic distribution pattern for chlorine (approximately 3:1 for ^{35}Cl : ^{37}Cl) should be examined to confirm the presence of a chlorine atom.^[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer
- Sample holder (e.g., KBr pellets, ATR)

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

ATR (Attenuated Total Reflectance) Method:

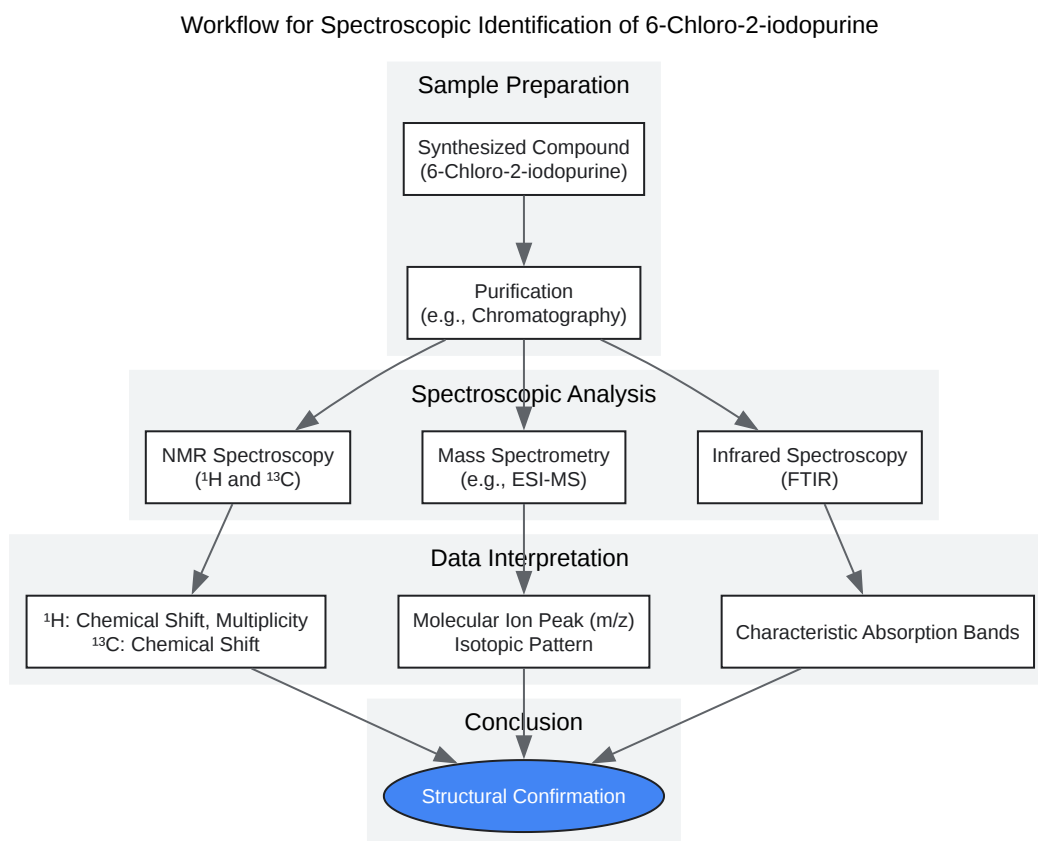
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

- Place the sample holder (KBr pellet or ATR unit) in the sample compartment of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample holder or clean ATR crystal.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the purine structure.

Visualizations

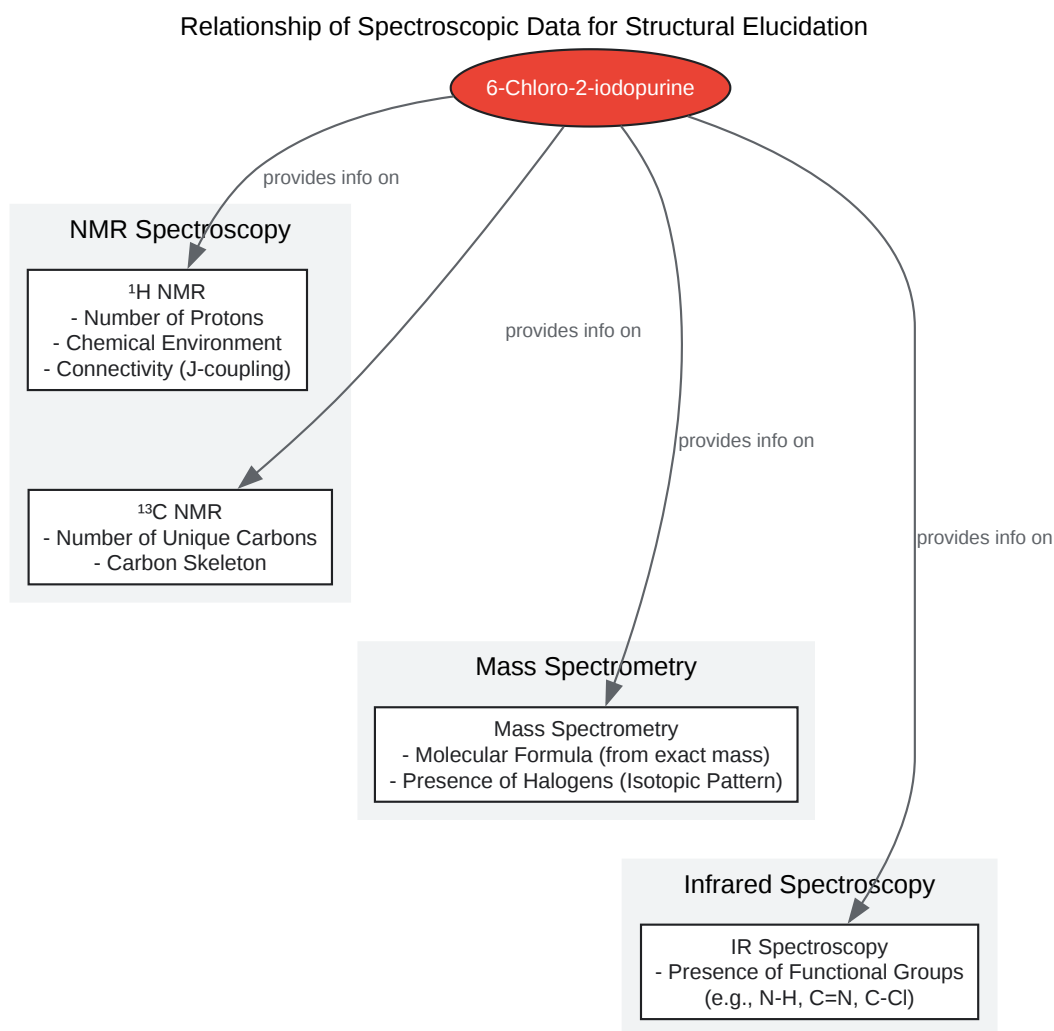
Workflow for Spectroscopic Identification



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Caption: General workflow for the spectroscopic confirmation of **6-Chloro-2-iodopurine**.

Logical Relationship of Spectroscopic Data



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Caption: Interrelation of data from different spectroscopic techniques.

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